Lupeol acetate

Vue d'ensemble

Description

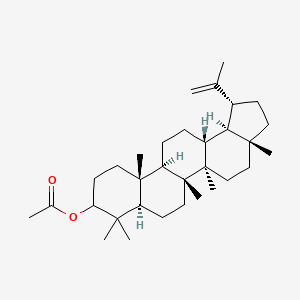

L’acétate de lupéol est un ester triterpénoïde pentacyclique naturel dérivé du lupéol. Il se trouve dans diverses plantes, notamment la mangue, l’Acacia visco et l’Abronia villosa. L’acétate de lupéol est connu pour ses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, anticancéreuse et antimicrobienne .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acétate de lupéol peut être synthétisé par estérification du lupéol avec de l’acide acétique ou de l’anhydride acétique. La réaction implique généralement la dissolution du lupéol dans un solvant tel que le tétrahydrofurane, suivie de l’ajout d’acide acétique ou d’anhydride acétique et d’un catalyseur comme la N-méthylmorpholine. Le mélange réactionnel est agité sous atmosphère d’azote .

Méthodes de Production Industrielle : La production industrielle de l’acétate de lupéol implique l’extraction du lupéol à partir de sources végétales, suivie de son estérification. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation. Le processus d’estérification est similaire à la méthode de laboratoire, mais à l’échelle industrielle .

Types de Réactions :

Oxydation : L’acétate de lupéol peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’acétate de lupéol en lupéol.

Substitution : L’acétate de lupéol peut participer à des réactions de substitution, où le groupe acétate est remplacé par d’autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme l’hydroxyde de sodium ou d’autres bases peuvent faciliter les réactions de substitution.

Principaux Produits Formés :

Oxydation : Dérivés oxydés de l’acétate de lupéol.

Réduction : Lupéol.

Substitution : Divers dérivés substitués selon les réactifs utilisés

4. Applications de Recherche Scientifique

L’acétate de lupéol a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse d’autres dérivés triterpénoïdes.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques et ses effets sur les processus cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoire, anticancéreuse et antimicrobienne. .

Applications De Recherche Scientifique

Lupeol acetate, an ester derivative of lupeol, has garnered attention for its diverse pharmacological applications, including antifungal, anti-inflammatory, and potential anticancer properties . This article aims to provide a detailed overview of these applications, supported by research findings from verified sources.

Scientific Research Applications

Antifungal Activity:

this compound has demonstrated significant antifungal activity against Macrophomina phaseolina, a fungal pathogen. In a study comparing this compound with other compounds, this compound reduced fungal biomass by 79–81%, which is very close to the reduction achieved by the fungicide mancozeb (83–84%) .

Anti-inflammatory Properties:

Lupeol, the parent compound of this compound, has been extensively studied for its anti-inflammatory effects. In animal models, lupeol has shown potential in alleviating inflammation by reducing neutrophil infiltration and prostaglandin E2 production . While the search results do not specify the anti-inflammatory properties of this compound specifically, the anti-inflammatory properties of lupeol suggest a similar potential for this compound.

Antioxidant Activity:

Lupeol exhibits antioxidant properties, increasing the production of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1) in a hyperglycemic rat model . Lupeol also demonstrates strong ABTS scavenging activity and inhibits lipid peroxidation in the human body . Lupeol pretreatment has been shown to increase catalase activity, suggesting a mechanism for reducing lipid peroxidation .

Potential anticancer applications

Lupeol has been identified as a multi-target agent with anti-inflammatory potential, targeting key molecular pathways such as nuclear factor kappa B (NFκB), cFLIP, Fas, Kras, phosphatidylinositol-3-kinase (PI3K)/Akt and Wnt/β-catenin in various cells . It has been reported to possess beneficial effects as a therapeutic and preventive agent for a range of disorders and exhibits no toxicity to normal cells and tissues at its effective therapeutic doses .

Applications in Skincare:

Lupeol and its derivatives, including this compound, have potential as active ingredients in innovative skincare products. They can stimulate wound healing and prevent the harmful effects of environmental conditions . Studies have explored the antioxidant activity of lupeol esters using DPPH, ABTS, and FRAP methods, indicating their capability to prevent protein damage caused by reactive oxygen species .

Activity Against Chagas Disease:

this compound has been identified as a candidate for designing new drugs against Chagas disease .

Mécanisme D'action

L’acétate de lupéol exerce ses effets par l’intermédiaire de multiples cibles et voies moléculaires :

Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l’interleukine-1 bêta.

Antimicrobien : Perturbe les membranes cellulaires microbiennes et inhibe la croissance des agents pathogènes.

Composés Similaires :

Lupéol : Le composé parent de l’acétate de lupéol, connu pour ses propriétés pharmacologiques similaires mais avec une biodisponibilité inférieure.

Propionate de lupéol : Un autre dérivé ester avec une biodisponibilité accrue et des activités biologiques similaires.

Isonicotinate de lupéol : Exhibe une meilleure activité antihyperglycémique et antidyslipidémique par rapport à l’acétate de lupéol

Unicité : L’acétate de lupéol se distingue par sa biodisponibilité améliorée et ses puissantes activités anti-inflammatoire et anticancéreuse. Sa capacité à stimuler la prolifération des cellules cutanées humaines le rend particulièrement précieux dans les applications dermatologiques .

Comparaison Avec Des Composés Similaires

Lupeol: The parent compound of lupeol acetate, known for its similar pharmacological properties but with lower bioavailability.

Lupeol propionate: Another ester derivative with enhanced bioavailability and similar biological activities.

Lupeol isonicotinate: Exhibits better anti-hyperglycemic and anti-dyslipidemic activity compared to this compound

Uniqueness: this compound stands out due to its improved bioavailability and potent anti-inflammatory and anticancer activities. Its ability to stimulate human skin cell proliferation makes it particularly valuable in dermatological applications .

Propriétés

Numéro CAS |

1617-68-1 |

|---|---|

Formule moléculaire |

C32H52O2 |

Poids moléculaire |

468.8 g/mol |

Nom IUPAC |

[(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22?,23?,24?,25?,26?,27?,29-,30+,31-,32-/m1/s1 |

Clé InChI |

ODSSDTBFHAYYMD-OVDGRWLFSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

SMILES isomérique |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

1617-68-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-acetyllupeol 3-acetyllupeol, (3alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupeol acetate exert its anti-inflammatory effects?

A: Research suggests this compound may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that this compound effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that this compound, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.

Q2: What are the downstream effects of this compound on male fertility?

A: Studies in male albino rats indicate that this compound can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, this compound treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC

- Infrared (IR) Spectroscopy: FTIR

- Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS

- Ultraviolet-visible (UV) Spectroscopy:

Q5: Have any computational studies been conducted on this compound?

A: Yes, molecular docking studies have been performed to assess the potential of this compound as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–this compound complex.

Q6: What insights did these computational studies provide?

A: Docking analyses suggested this compound could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of this compound as a lead compound for developing new drugs for Chagas disease.

Q7: What in vitro models have been used to study the activity of this compound?

A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells

Q8: Which animal models have been used to evaluate the efficacy of this compound?

A8: In vivo studies have been conducted using various animal models, including:

- Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)

- Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)

- Antiarthritic activity: CFA-induced arthritic rats

- Antifertility activity: Male albino rats

- Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats

Q9: Are there any clinical trials investigating this compound?

A9: Based on the provided research, there is no mention of clinical trials involving this compound.

Q10: Which analytical techniques are commonly used for the characterization and quantification of this compound?

A10: The identification and quantification of this compound typically involve a combination of techniques, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.